

Application Notes and Protocols: 4,5-Dibromo-9H-carbazole in Perovskite Solar Cells

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Compound of Interest

Compound Name: 4,5-dibromo-9H-carbazole

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Introduction

Carbazole-based derivatives are a prominent class of organic materials utilized as hole transporting materials (HTMs) in perovskite solar cells (PSCs). Their excellent physicochemical properties, such as high hole mobility, good thermal stability, and appropriate energy levels, contribute to the fabrication of efficient and stable PSCs. The functionalization of the carbazole core, often through bromination at positions like 4 and 5, allows for the synthesis of a diverse range of HTMs with tailored properties. This document provides an overview of the application of **4,5-dibromo-9H-carbazole** and its derivatives as HTMs in PSCs, including performance data and detailed experimental protocols. While **4,5-dibromo-9H-carbazole** itself is a key building block, its derivatives have been successfully integrated into high-performance PSCs.

Rationale for Use in Perovskite Solar Cells

Carbazole derivatives are recognized for their potential to replace the expensive and often unstable state-of-the-art HTM, spiro-OMeTAD.[1] The introduction of bromine atoms onto the carbazole core serves as a versatile handle for further chemical modifications through cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This synthetic flexibility allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient hole extraction from the perovskite layer and effective blocking of electrons. Furthermore, carbazole-based HTMs have demonstrated the potential to enhance device stability.

Performance of Carbazole-Based Hole Transporting Materials

The performance of perovskite solar cells is highly dependent on the molecular structure of the hole transporting material. Various derivatives synthesized from brominated carbazole precursors have shown promising photovoltaic performance. The table below summarizes the key performance parameters of PSCs employing different carbazole-based HTMs.

Hole Transporting Material	Power Conversion Efficiency (PCE) [%]	Open-Circuit Voltage (VOC) [V]	Short-Circuit Current Density (JSC) [mA/cm ²]	Fill Factor (FF) [%]	Reference
V1205	16.9	-	-	-	[3]
V1221	17.81	1.03	23.6	73	[4]
V1225	17.81	1.03	23.6	73	[4]
V1209	17.31	-	-	-	[4]
SGT-405	14.79	-	-	-	[5]
Br-2PACz	19.51	-	-	-	[6] [7]
2PACz	18.44	-	-	-	[6] [7]
CzAn Polymer	22.6	-	-	-	[8]
KZRD	20.40	-	-	-	[9]
2,7-Cbz-EDOT Polymer	4.47	-	-	-	[10]

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis of carbazole-based HTMs starting from brominated precursors and the subsequent fabrication and characterization of perovskite solar cells.

Synthesis of Carbazole-Based Hole Transporting Materials

A common synthetic route for preparing advanced carbazole-based HTMs involves the Suzuki or Buchwald-Hartwig coupling reactions of a brominated carbazole core with various aryl amines or boronic acid derivatives.^[2]

Example: Synthesis of a Triarylamine-Substituted Carbazole HTM

- **Reaction Setup:** In a nitrogen-filled glovebox, add **4,5-dibromo-9H-carbazole**, the desired arylamine or arylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or NaOtBu), and a suitable solvent (e.g., toluene or DMF) to a round-bottom flask equipped with a magnetic stir bar.
- **Reaction Conditions:** Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
- **Work-up:** After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final HTM.
- **Characterization:** Confirm the structure and purity of the synthesized HTM using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Perovskite Solar Cell Fabrication

The following protocol describes the fabrication of a standard n-i-p mesoporous perovskite solar cell architecture.

1. Substrate Preparation:

- Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of nitrogen and treat with UV-Ozone for 15 minutes.

2. Deposition of Electron Transport Layer (ETL):

- Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) onto the FTO substrate, followed by annealing at 500 °C.
- Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a TiO₂ paste (e.g., 30NR-D) diluted in ethanol, followed by annealing at 500 °C.

3. Perovskite Layer Deposition:

- Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
- In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the m-TiO₂ layer.
- During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
- Anneal the film on a hotplate at 100-150 °C to form the crystalline perovskite layer.

4. Hole Transport Layer (HTL) Deposition:

- Prepare a solution of the synthesized carbazole-based HTM in a suitable solvent (e.g., chlorobenzene or toluene).
- Additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often included to improve conductivity and device performance.
- Spin-coat the HTM solution onto the perovskite layer.

5. Metal Electrode Deposition:

- Deposit a metal back contact (e.g., gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

6. Device Characterization:

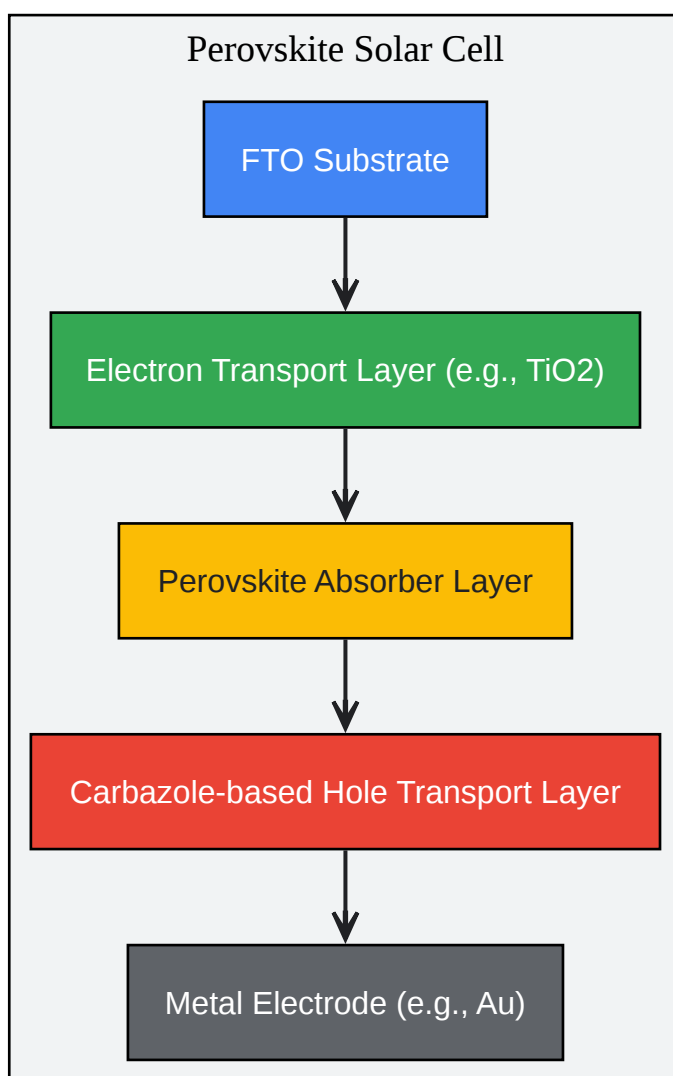
- Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

- Determine the key photovoltaic parameters: PCE, VOC, JSC, and FF.
- Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Visual Representations

Perovskite Solar Cell Device Architecture

The following diagram illustrates the typical device architecture of a perovskite solar cell incorporating a carbazole-based hole transporting material.

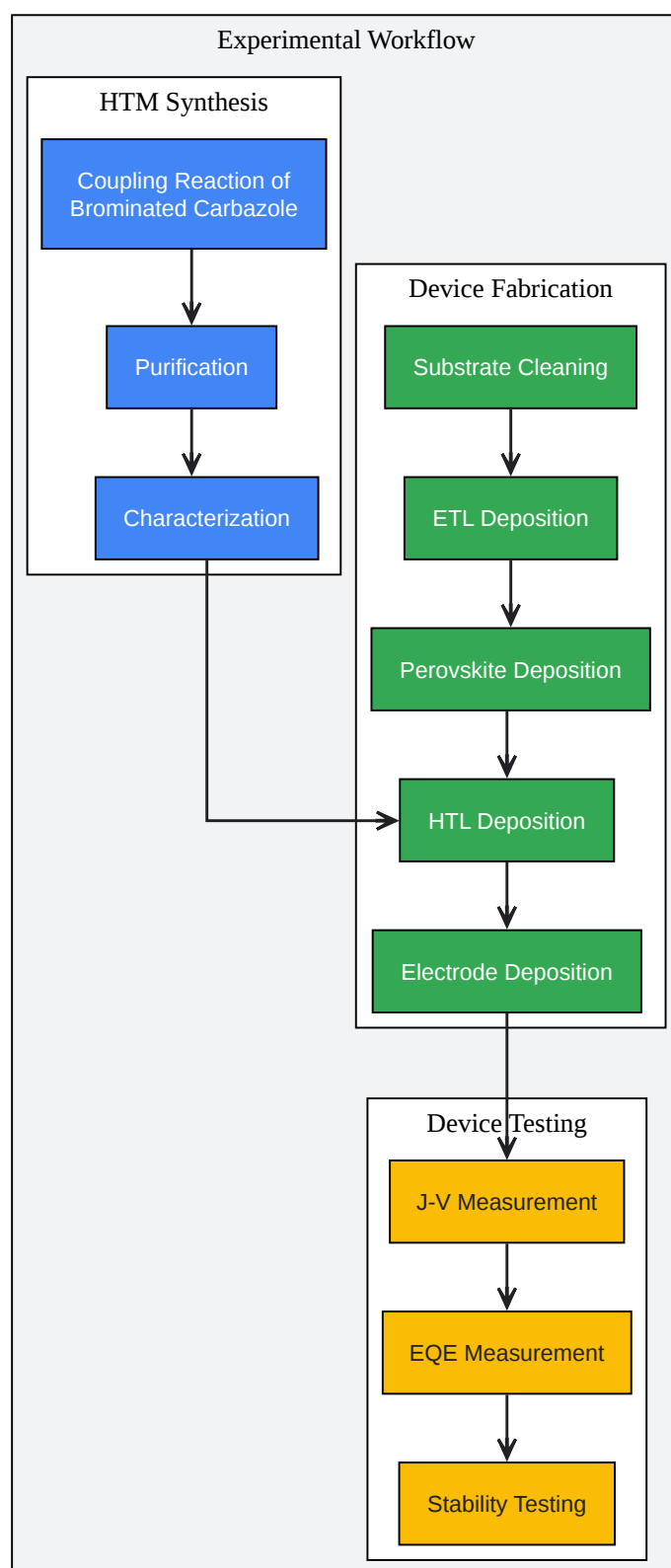


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Caption: Device architecture of a perovskite solar cell.

Experimental Workflow for PSC Fabrication and Testing

The diagram below outlines the key steps in the fabrication and characterization of perovskite solar cells with carbazole-based HTMs.



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Caption: Workflow for PSC fabrication and testing.

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